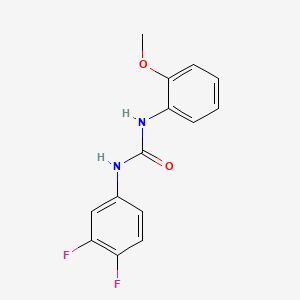![molecular formula C20H14BrNO2 B5352450 3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5352450.png)
3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-bromophenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one is a chemical compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound is also known as BPAF and has been synthesized through various methods.
作用机制
The mechanism of action of BPAF is not fully understood. However, it has been suggested that BPAF may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
BPAF has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α, and to induce apoptosis in cancer cells. BPAF has also been found to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and respiratory syncytial virus.
实验室实验的优点和局限性
BPAF has several advantages for use in lab experiments. It is readily synthesized through various methods and has been shown to exhibit potent therapeutic effects. However, BPAF also has several limitations. It is relatively unstable and may decompose under certain conditions. Additionally, the mechanism of action of BPAF is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of BPAF. Further research is needed to fully understand the mechanism of action of BPAF and to identify its potential therapeutic applications. Additionally, the synthesis of BPAF may be optimized to improve its stability and yield. Finally, the development of BPAF analogs may lead to the discovery of compounds with even greater therapeutic potential.
合成方法
The synthesis of BPAF has been achieved through several methods, including Suzuki coupling, Ullmann coupling, and Buchwald-Hartwig coupling. The Suzuki coupling method involves the reaction of 3-bromoaniline and 3-phenylbenzoic acid in the presence of a palladium catalyst. The Ullmann coupling method involves the reaction of 3-bromoaniline with copper powder in the presence of 3-phenylbenzoic acid. The Buchwald-Hartwig coupling method involves the reaction of 3-bromoaniline and 3-phenylbenzoic acid in the presence of a palladium catalyst and a base.
科学研究应用
BPAF has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. BPAF has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-(3-bromoanilino)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO2/c21-15-9-6-10-16(13-15)22-20(14-7-2-1-3-8-14)18-12-5-4-11-17(18)19(23)24-20/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWMDZUEXRAVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-acetyl-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352368.png)



![1-{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5352408.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5352424.png)
![5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5352432.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)

![methyl 3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B5352465.png)
![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)
